Diallylsulfoxid

Übersicht

Beschreibung

“Diallylsulphone” is a compound that belongs to the class of organic compounds known as sulfones . It is a flavor compound derived from garlic and is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1) .

Synthesis Analysis

Diallyl sulfide was synthesized by phase transfer catalyst (PTC) during microwave irradiation . The effects of different factors, such as the power of microwave irradiation, the time of microwave irradiation, PTC reagents amount, and the mole ratio of reactants, on the yield of the product were investigated .

Molecular Structure Analysis

The molecular structure of “Diallylsulphone” can be analyzed using various tools and methods . These include electroanalytical tools for studying reaction mechanisms , and structure analysis tools for rapid and automated solution of small molecule structures .

Chemical Reactions Analysis

“Diallylsulphone” can undergo various chemical reactions. For instance, divinyl sulfon (DVS) has been used as a cross-linker on the performance and improvement of modified polymers . The reaction mechanism and interfacial attributes of DVS have been investigated .

Physical And Chemical Properties Analysis

“Diallylsulphone” has a strong garlic smell . It is a clear, yellowish liquid which boils at certain temperatures and has its flash point at a specific temperature . It has a density of about 1.0 g/mL .

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Diallylsulfid hat nachweislich Antitumor-Eigenschaften. Es wurde in mehreren Untersuchungen gezeigt, dass Diallylsulfid oxidativen Stress und chronische Entzündungen hemmen kann, die Schlüsselfaktoren bei der Entstehung von Krebs sind .

Antibakterielle Aktivität

Diallylsulfid hat nachweislich antibakterielle Eigenschaften. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .

Anti-angiogenetische Effekte

Diallylsulfid hat nachweislich anti-angiogenetische Effekte. Angiogenese, die Bildung neuer Blutgefäße, spielt eine entscheidende Rolle beim Wachstum und der Ausbreitung von Krebs. Durch die Hemmung der Angiogenese könnte Diallylsulfid das Fortschreiten von Krebs möglicherweise verlangsamen oder verhindern .

Immunmodulatorische Funktionen

Diallylsulfid hat nachweislich immunmodulatorische Funktionen. Es kann die Immunantwort modulieren, was bei der Behandlung verschiedener immunbedingter Krankheiten potenziell vorteilhaft sein könnte .

Kardioprotektive Effekte

Diallylsulfid hat nachweislich kardioprotektive Effekte. Es könnte potenziell zur Vorbeugung und Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden .

Neuroprotektive Effekte

Diallylsulfid hat nachweislich neuroprotektive Effekte. Es könnte potenziell zur Vorbeugung und Behandlung von neuronalen Erkrankungen eingesetzt werden .

Antihepatotoxische Eigenschaften

Diallylsulfid hat nachweislich antihepatotoxische Eigenschaften. Dies deutet darauf hin, dass es potenziell zur Behandlung von Lebererkrankungen eingesetzt werden könnte .

Antineoplastische Eigenschaften

Diallylsulfid hat nachweislich antineoplastische Eigenschaften. Dies deutet darauf hin, dass es potenziell zur Behandlung verschiedener Krebsarten eingesetzt werden könnte .

Wirkmechanismus

Diallyl sulfoxide, also known as Diallylsulphone, is a natural organosulfur compound primarily obtained from Allium plants . It has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .

Target of Action

Diallyl sulfoxide has been shown to target several key enzymes and proteins in the body. One of its primary targets is cytochrome P450 2E1 (CYP2E1) , a known enzyme involved in the metabolism of a large number of compounds, such as alcohol and analgesic drugs in the liver . It also targets inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-ĸB) .

Mode of Action

Diallyl sulfoxide interacts with its targets to bring about various changes. It acts as a selective inhibitor of CYP2E1 . It also lowers the activation of iNOS and NF-ĸB, as well as decreases the levels of early inflammatory cytokines, tumor necrosis factor (TNF)-α, and IL-1β .

Biochemical Pathways

Diallyl sulfoxide affects several biochemical pathways. It impedes oxidative stress and chronic inflammation . It also modulates mechanistic pathways involved in the pathogenesis of chronic diseases like cancer, neuronal disorders, and cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of Diallyl sulfoxide involves its metabolic conversion to the sulfoxide and sulfone forms . This conversion is mediated by CYP2E1 . Diallyl sulfoxide is a lipophilic thioallyl-ether, which suggests that it may have good absorption and distribution properties .

Result of Action

The action of Diallyl sulfoxide results in several molecular and cellular effects. It has been shown to possess antioxidant, cardioprotective, antihepatotoxic, immunomodulatory, and antineoplastic properties . It also has the ability to reduce the incidence of chemically induced tumors in animal models .

Action Environment

The action of Diallyl sulfoxide can be influenced by environmental factors. For instance, its organosulfur components are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable conditions like high temperatures, light, and oxygen . Therefore, the action, efficacy, and stability of Diallyl sulfoxide can be significantly affected by its environment.

Safety and Hazards

Zukünftige Richtungen

“Diallylsulphone” has potential for future research and applications. For instance, it has been used in the treatment of oral diseases and defect repair due to its three-dimensional network structure . Future research could focus on combining “Diallylsulphone” with other compounds for clinical treatment in stomatology .

Eigenschaften

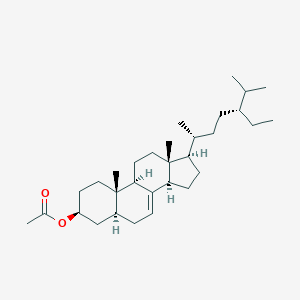

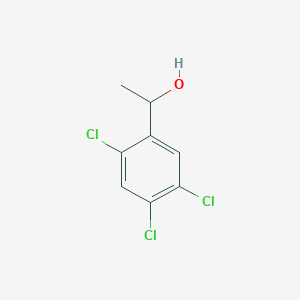

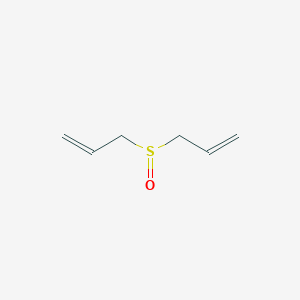

IUPAC Name |

3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGIHYNABFJESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931203 | |

| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14180-63-3 | |

| Record name | Diallyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIALLYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)